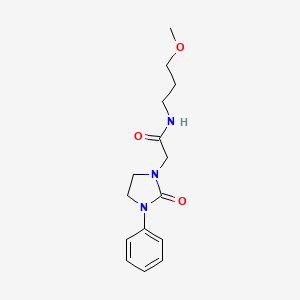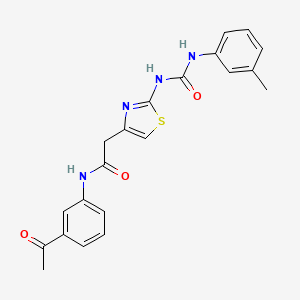
4-fluoro-3-methyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-methyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound. Structurally, it incorporates a benzenesulfonamide core, fluoro and methyl substituents, an imidazole ring, and a pyridazinone moiety. This unique configuration imparts distinct chemical properties and potential biological activities to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Several synthetic routes can be employed to prepare 4-fluoro-3-methyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide. One such method involves:
Synthesis of the benzenesulfonamide intermediate.
Introduction of the fluoro and methyl groups through appropriate electrophilic aromatic substitution reactions.
Coupling of the imidazole ring followed by the attachment of the pyridazinone moiety via condensation reactions.
Purification using recrystallization or chromatographic techniques to ensure the desired purity and yield.
Industrial Production Methods: For industrial production:
Optimization of each synthetic step is crucial to enhance yield and reduce costs.
Use of continuous flow reactors for large-scale synthesis.
Employment of eco-friendly solvents and reagents to ensure sustainability.
Types of Reactions:
Oxidation: This compound may undergo oxidative reactions at the methyl group or the imidazole ring.
Reduction: Selective reduction of the sulfonamide moiety is possible under specific conditions.
Substitution: Nucleophilic and electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles such as acyl chlorides.
Major Products Formed: The products formed depend on the reagents and conditions used but typically include oxidized derivatives, reduced compounds, and substituted analogs.
Wissenschaftliche Forschungsanwendungen
4-fluoro-3-methyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide finds applications in:
Chemistry: A starting material for the synthesis of more complex organic molecules.
Biology: Potential use as a tool in biochemical assays for studying enzyme inhibition.
Medicine: Exploration as a lead compound in drug development, particularly targeting pathways involving the imidazole and pyridazinone moieties.
Industry: Application in the development of specialty chemicals and agrochemical products.
Wirkmechanismus
The mechanism of action involves:
Molecular Targets: Potential inhibition of enzymes that interact with the imidazole or pyridazinone units.
Pathways Involved: The sulfonamide group may mimic substrates or inhibitors of biological pathways, leading to altered cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-fluoro-3-methyl-N-(2-(1H-imidazol-1-yl)ethyl)benzenesulfonamide
4-fluoro-3-methyl-N-(2-(3-(2-methyl-1H-pyrrol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Uniqueness:
The combination of the imidazole and pyridazinone moieties imparts unique biological activity.
The specific substitution pattern leads to distinct chemical reactivity and physical properties.
Eigenschaften
IUPAC Name |
4-fluoro-3-methyl-N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O3S/c1-12-11-14(3-4-15(12)18)27(25,26)20-8-10-23-17(24)6-5-16(21-23)22-9-7-19-13(22)2/h3-7,9,11,20H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAFSALMRKEQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2905231.png)
![N-[3-[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]oxypropyl]prop-2-enamide](/img/structure/B2905232.png)
![(3As,7aR)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]oxazin-2-one;hydrochloride](/img/structure/B2905233.png)

![3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2905236.png)
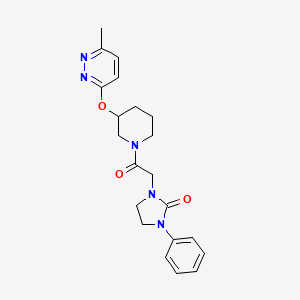

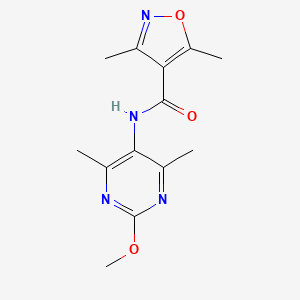
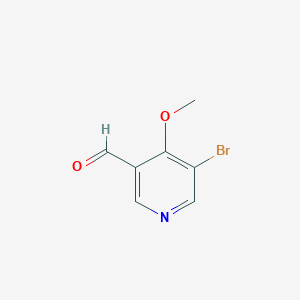
![3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2905245.png)
